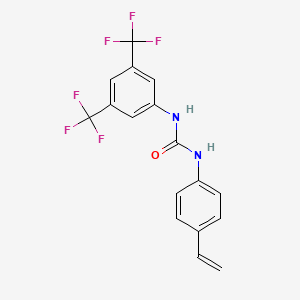
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea is a compound characterized by the presence of a vinyl group attached to a phenyl ring and a urea linkage connecting two aromatic systems, one of which is substituted with trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea typically involves the reaction of 4-vinylaniline with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often facilitated by a catalyst or a base, such as triethylamine, to promote the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The urea linkage can form hydrogen bonds with target proteins, potentially inhibiting their activity. The vinyl group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
1-(4-Vinylphenyl)-3-phenylurea: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1-(4-Vinylphenyl)-3-(3,5-dimethylphenyl)urea: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and applications.
Uniqueness: 1-(4-Vinylphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-ethenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O/c1-2-10-3-5-13(6-4-10)24-15(26)25-14-8-11(16(18,19)20)7-12(9-14)17(21,22)23/h2-9H,1H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFXPTKGARMYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














